molecular formula C10H13NO B8337201 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol

2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol

Cat. No.: B8337201
M. Wt: 163.22 g/mol
InChI Key: NSIJCPAYFLGXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-indol-5-ol

InChI

InChI=1S/C10H13NO/c1-6-5-9(12)7(2)8-3-4-11-10(6)8/h5,11-12H,3-4H2,1-2H3

InChI Key

NSIJCPAYFLGXSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NCC2)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dimethoxy-3,6-dimethylbenzene ethanamine (22.0 g, 105 mmol) in acetonitrile (100 ml) was added dropwise a solution of cerium diammonium nitrate (120.9 g, 220 mmol) in acetonitrile (100 ml) and water (200 ml) with cooling on ice over 20 minutes. After stirring at room temperature for 1 hour, the reaction mixture was poured into a mixture of a solution of sodium hydrogen carbonate (138 g, 1640 mmol) in water (400 ml) and ethyl acetate (400 ml) and stirred at the same temperature for 30 minutes. After removing of insolubles by filtration, the organic layer was separated. The aqueous layer was extracted with ethyl acetate and the organic layers were combined. The combined organic layers were washed with saturated brine, and then treated with a solution of 80% sodium hydrosulfite (48 g, 220 mmol) in water (400 ml). The mixture was made basic using a saturated aqueous solution of sodium hydrogen carbonate, and then extracted with ethyl acetate. The extract was washed with saturated brine, dried over sodium sulfate, purified by silica gel chromatography with a small amount of silica gel and eluted with ethyl acetate. The solvent was removed under reduced pressure, and the resultant oil was crystallized front diethyl ether to obtain 14.4 g of the title compound.
Name
2,5-dimethoxy-3,6-dimethylbenzene ethanamine
Quantity
22 g
Type
reactant
Reaction Step One
Name
cerium diammonium nitrate
Quantity
120.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

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